
5,10,15,20-四(4-氟苯基)-21H,23H-卟啉
描述
5,10,15,20-Tetrakis(4-fluorophenyl)-21H,23H-porphine is a type of porphyrin, which are large and complex molecules that play many essential roles in biological systems . The specific properties of this compound, such as its fluorescence and ability to generate singlet oxygen, make it a potential candidate for applications in fields like photodynamic therapy .
Molecular Structure Analysis
The molecular structure of 5,10,15,20-tetrakis(4′-fluorophenyl)porphyrin has been studied using methods such as gas-phase electron diffraction and mass spectrometry, combined with density functional theory (DFT) calculations .科学研究应用
光动力抗菌活性
这种化合物已用于开发一种新的治疗方法,以减轻微生物耐药性的影响 . 一种苯并卟啉衍生物,5,10,15,20-四(4-乙基苯基)卟啉(TEtPP),以接近50%的反应产率合成 . TEtPP表现出优异的光物理性质,被评估为潜在的抗菌光动力疗法药物 .
光动力疗法
该化合物已用于光动力疗法,在照射下,它对MRSA菌株表现出比无照射情况下更高的活性 . 对铜绿假单胞菌也观察到类似的行为 .
针对利什曼原虫的治疗
在另一项研究中,合成了内消旋-(芳基)卟啉衍生物5,10,15,20-四(4-羧基苯基)卟啉(TCPP)和两种内消旋-(芳基)金属卟啉,TCPP-Zn(II)和TCPP-Sn(IV) . 这些化合物在无鞭毛体阶段对利什曼原虫进行了评估,TCPP-Zn(II)降低了寄生虫的活力 .
单线态氧的生成
光捕获
作用机制
Target of Action
The primary target of 5,10,15,20-Tetrakis(4-fluorophenyl)-21H,23H-porphine is microbes, particularly antibiotic-resistant pathogens . The compound has been assessed as a potential agent for antibacterial photodynamic therapy .
Mode of Action
5,10,15,20-Tetrakis(4-fluorophenyl)-21H,23H-porphine interacts with its targets through a process known as photodynamic therapy. This involves the use of light to activate the compound, which then exhibits antimicrobial activity . The compound shows higher activity against certain strains of bacteria when under irradiation than in the absence of irradiation .
Biochemical Pathways
The compound’s photodynamic properties suggest that it may interact with cellular components in a way that disrupts normal microbial function .
Result of Action
The result of the action of 5,10,15,20-Tetrakis(4-fluorophenyl)-21H,23H-porphine is the inhibition of microbial growth. The compound has been shown to exhibit high activity against certain strains of bacteria, both under irradiation and in the absence of irradiation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5,10,15,20-Tetrakis(4-fluorophenyl)-21H,23H-porphine. For instance, the presence of light is necessary for the compound to exhibit its photodynamic properties . Other environmental factors that could potentially influence the compound’s action include temperature, pH, and the presence of other chemical substances.
生化分析
Biochemical Properties
5,10,15,20-Tetrakis(4-fluorophenyl)-21H,23H-porphine plays a significant role in biochemical reactions, particularly in photodynamic therapy (PDT). It interacts with various biomolecules, including enzymes and proteins, through its ability to generate singlet oxygen upon light activation. This compound has been shown to interact with enzymes such as catalase and peroxidase, leading to the production of reactive oxygen species (ROS) that can induce oxidative stress in target cells . Additionally, 5,10,15,20-Tetrakis(4-fluorophenyl)-21H,23H-porphine can bind to proteins, altering their structure and function, which is crucial for its therapeutic applications.
Cellular Effects
The effects of 5,10,15,20-Tetrakis(4-fluorophenyl)-21H,23H-porphine on cells are profound. It influences cell function by inducing oxidative stress through the generation of ROS. This oxidative stress can lead to apoptosis or programmed cell death in cancer cells, making it a potential candidate for cancer treatment . The compound also affects cell signaling pathways, particularly those involved in stress responses and apoptosis. Furthermore, 5,10,15,20-Tetrakis(4-fluorophenyl)-21H,23H-porphine can modulate gene expression, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, 5,10,15,20-Tetrakis(4-fluorophenyl)-21H,23H-porphine exerts its effects through the generation of singlet oxygen upon light activation. This singlet oxygen can react with various biomolecules, leading to oxidative damage. The compound can bind to enzymes and proteins, inhibiting or activating their functions. For example, it can inhibit the activity of catalase, leading to an accumulation of hydrogen peroxide and subsequent oxidative stress . Additionally, 5,10,15,20-Tetrakis(4-fluorophenyl)-21H,23H-porphine can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5,10,15,20-Tetrakis(4-fluorophenyl)-21H,23H-porphine can change over time. The compound is relatively stable under dark conditions but can degrade upon prolonged exposure to light. This degradation can reduce its efficacy in photodynamic therapy. Long-term studies have shown that 5,10,15,20-Tetrakis(4-fluorophenyl)-21H,23H-porphine can have lasting effects on cellular function, including sustained oxidative stress and changes in gene expression . These effects are crucial for understanding its potential therapeutic applications and limitations.
Dosage Effects in Animal Models
The effects of 5,10,15,20-Tetrakis(4-fluorophenyl)-21H,23H-porphine vary with different dosages in animal models. At low doses, the compound can effectively induce apoptosis in cancer cells without significant toxicity to normal cells. At high doses, it can cause adverse effects, including severe oxidative stress and damage to healthy tissues . Threshold effects have been observed, where a minimum concentration is required to achieve therapeutic benefits, while exceeding this threshold can lead to toxicity.
Metabolic Pathways
5,10,15,20-Tetrakis(4-fluorophenyl)-21H,23H-porphine is involved in various metabolic pathways, primarily those related to oxidative stress and detoxification. It interacts with enzymes such as superoxide dismutase and glutathione peroxidase, which are involved in the detoxification of ROS . The compound can also affect metabolic flux by altering the levels of key metabolites, leading to changes in cellular energy production and utilization.
Transport and Distribution
Within cells and tissues, 5,10,15,20-Tetrakis(4-fluorophenyl)-21H,23H-porphine is transported and distributed through interactions with transporters and binding proteins. It can accumulate in specific cellular compartments, such as mitochondria, where it exerts its photodynamic effects . The distribution of the compound is crucial for its therapeutic efficacy, as it needs to reach target cells and tissues to induce the desired effects.
Subcellular Localization
The subcellular localization of 5,10,15,20-Tetrakis(4-fluorophenyl)-21H,23H-porphine is essential for its activity. The compound can localize to various organelles, including mitochondria and lysosomes, where it can induce oxidative stress and apoptosis . Targeting signals and post-translational modifications may direct the compound to specific compartments, enhancing its therapeutic potential.
属性
IUPAC Name |
5,10,15,20-tetrakis(4-fluorophenyl)-21,23-dihydroporphyrin | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H26F4N4/c45-29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(46)12-4-26)37-21-23-39(51-37)44(28-7-15-32(48)16-8-28)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(47)14-6-27/h1-24,49,52H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCSKDPQVNKZNQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)F)C8=CC=C(C=C8)F)C=C4)C9=CC=C(C=C9)F)N3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H26F4N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
686.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 5,10,15,20-Tetrakis(4-fluorophenyl)-21H,23H-porphine contribute to the detection of 2,4,5-Trimethyloxazole in vinegar?
A1: While the provided research abstract [] doesn't specify the exact role of 5,10,15,20-Tetrakis(4-fluorophenyl)-21H,23H-porphine, it mentions the use of "porphyrin complexes" for the colorimetric detection of 2,4,5-Trimethyloxazole. This suggests that 5,10,15,20-Tetrakis(4-fluorophenyl)-21H,23H-porphine, a type of porphyrin, could be part of the complex. Porphyrins are known for their ability to bind with various molecules, often leading to detectable color changes. It's likely that the interaction between the porphyrin complex and 2,4,5-Trimethyloxazole, a volatile compound found in vinegar, induces a color change proportional to the concentration of the target molecule. This color change could then be used to infer the storage time of the vinegar.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






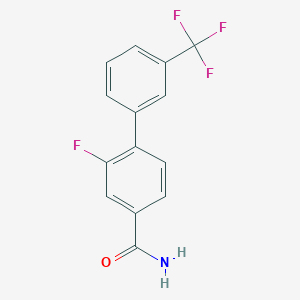
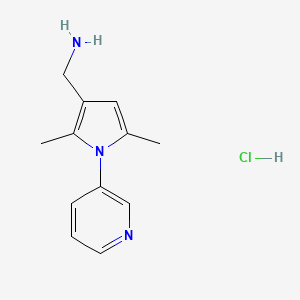

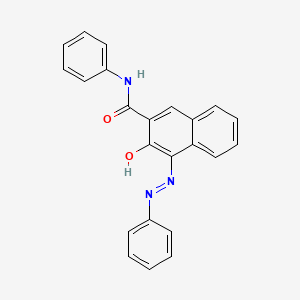
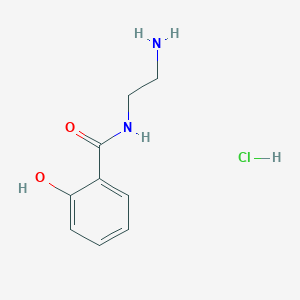
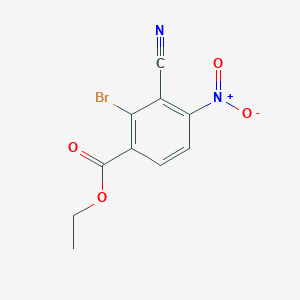



![7-Hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid methyl ester](/img/structure/B1450753.png)
